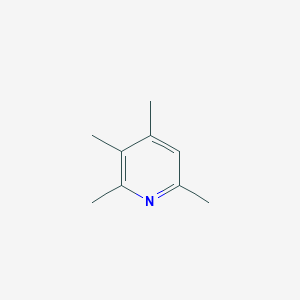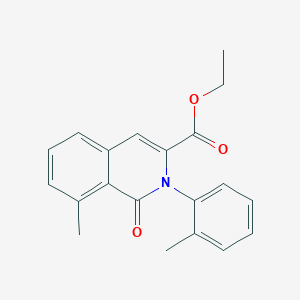
8-iodooctyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodooctyl acetate is an organic compound with the molecular formula C10H19IO2 It is an ester formed from the reaction of 8-iodooctanol and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodooctyl acetate typically involves the esterification of 8-iodooctanol with acetic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{I} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{19}\text{IO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodooctyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 8-hydroxyoctyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of octyl acetate.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 8-iodooctanol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: 8-Hydroxyoctyl acetate
Reduction: Octyl acetate
Hydrolysis: 8-Iodooctanol and acetic acid
Applications De Recherche Scientifique
8-Iodooctyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for tracking biological processes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other iodinated compounds.
Mécanisme D'action
The mechanism of action of 8-iodooctyl acetate involves its reactivity due to the presence of the iodine atom and the ester functional group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the interaction with various reagents and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, lacking the iodine atom.
8-Bromooctyl acetate: Similar structure but with a bromine atom instead of iodine.
8-Chlorooctyl acetate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
8-Iodooctyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing different pathways and products.
Propriétés
Formule moléculaire |
C10H19IO2 |
|---|---|
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
8-iodooctyl acetate |
InChI |
InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Clé InChI |
YSBDAKNDDWUXSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)



